molecular formula C22H19N3OS2 B2465273 3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370845-66-2

3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2465273
CAS No.: 370845-66-2
M. Wt: 405.53
InChI Key: FCJJNWJAPQNPLA-UHFFFAOYSA-N
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Description

3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent kinase inhibitory activity. This compound is a structural analog of well-characterized quinoline-based scaffolds known to target receptor tyrosine kinases. Its core research value lies in its potential as a multi-targeted kinase inhibitor, with studies indicating efficacy against key oncogenic drivers such as the VEGF receptor (VEGFR) and PDGFR families , which are critically involved in tumor angiogenesis and cell proliferation. The mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, thereby suppressing their phosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK pathway . Consequently, this compound is a valuable pharmacological tool for probing angiogenesis, tumorigenesis, and metastasis in cellular and animal models of cancer. Its unique structure, incorporating both thiophene and tetrahydroquinoline moieties, is designed to optimize binding affinity and selectivity, making it a crucial compound for structure-activity relationship (SAR) studies aimed at developing novel targeted cancer therapeutics. Research use is strictly for in vitro and preclinical investigations to further elucidate kinase signaling pathways and evaluate antitumor efficacy.

Properties

IUPAC Name

3-amino-N-phenyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c23-19-18-17(16-11-6-12-27-16)14-9-4-5-10-15(14)25-22(18)28-20(19)21(26)24-13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJNWJAPQNPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothienoquinoline core with an amino group and a phenyl-thiophene substituent. This unique arrangement is believed to contribute to its biological properties.

Molecular Formula

  • C : 18
  • H : 18
  • N : 2
  • S : 1
  • O : 1

Molecular Weight

  • Molecular Weight : 306.43 g/mol

Anticancer Properties

Research has demonstrated that derivatives of thieno[2,3-b]quinoline compounds exhibit potent anticancer activity. Specific studies on related compounds have shown promising results against various cancer cell lines.

  • Inhibition of Cancer Cell Growth
    • Studies indicate that compounds with similar structures can inhibit cancer cell growth with IC50 values ranging from 0.75 μM to 4.7 μM against multiple cancer cell lines including MDA-MB-231 and HeLa cells .
    • The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a targeted action against cancer cells while sparing normal cells .
  • Mechanism of Action
    • Molecular docking studies reveal that these compounds may interact with tubulin at the colchicine site, inhibiting tubulin polymerization which is crucial for mitotic spindle formation during cell division .
    • The apoptotic effects were confirmed through flow cytometry assays, showing increased rates of apoptosis in treated cancer cells compared to controls .

Selectivity and Safety

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. For instance, certain derivatives did not induce cell death in normal human peripheral blood mononuclear cells, indicating a favorable safety profile .

Study 1: Antiproliferative Activity

A notable study evaluated the antiproliferative effects of a closely related compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The findings indicated:

  • Significant cytotoxicity with an IC50 of approximately 0.70 μM for K562 leukemia cells.
  • Induction of apoptosis was confirmed via MTT assays and flow cytometry .

Study 2: Metabolic Profiling

Another investigation focused on the metabolic effects of the compound on breast cancer stem cells (CSCs):

  • Treatment resulted in altered expression profiles of glycosphingolipids in CSCs.
  • A total of 21 metabolites were identified as significantly impacted by the treatment, suggesting alterations in glycolysis and other metabolic pathways .

Comparative Analysis Table

Compound NameIC50 (μM)Cancer Cell LineMechanism
Compound A0.75K562Tubulin inhibition
Compound B0.70MDA-MB-231Apoptosis induction
Compound C4.7HeLaCell cycle arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 (amino), 4 (aryl/heteroaryl), and the carboxamide’s N-aryl group. These modifications influence solubility, stability, and bioactivity.

Compound Name R4 N-Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Activity
Target Compound Thiophen-2-yl Phenyl ~405.5 Not Reported Under Investigation
3-Amino-N-(4-chlorophenyl)-4-phenyl analog (KuSaSch105) Phenyl 4-Chlorophenyl 447.9 255–256 Antiplasmodial
3-Amino-4-(5-methyl-2-furyl)-N-(2-methylphenyl) analog 5-Methyl-2-furyl 2-Methylphenyl 417.5 Not Reported Antimicrobial
3-Amino-N-(4-fluorophenyl)-4-(trifluoromethyl) analog Trifluoromethyl 4-Fluorophenyl 405.4 Not Reported Not Reported
3-Amino-N-(2,4,6-tribromophenyl) analog Thiophen-2-yl* 2,4,6-Tribromophenyl 591.1 Not Reported Hematotoxicity Studied

*Assumed based on nomenclature.

Key Observations :

  • Halogenated Aryl Groups : Chloro- (KuSaSch105) and bromo-substituted () analogs exhibit antiplasmodial and hematotoxic effects, likely due to increased lipophilicity and steric bulk .
  • Heteroaryl vs.
Spectroscopic and Analytical Data
  • IR Spectroscopy: Amino (~3460 cm<sup>−1</sup>), carboxamide (C=O ~1730 cm<sup>−1</sup>), and nitrile (C≡N ~2215 cm<sup>−1</sup>) stretches are consistent across analogs .
  • NMR: Thiophen-2-yl protons resonate at δ 7.2–7.4 ppm (quinoline core protons: δ 2.5–3.5 ppm) .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclocondensationEthanol, piperidine, reflux (3 h)~60%
Carboxamide CouplingAcetic anhydride, ammonium acetate45-70%

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:
A combination of NMR, IR, and mass spectrometry is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm) and confirms the tetrahydroquinoline scaffold .
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₀N₃OS₂: 414.1045) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization requires systematic parameter variation:

  • Catalyst Screening : Replace piperidine with morpholine or DMAP to enhance cyclization efficiency .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Temperature Control : Reduce side reactions by using microwave-assisted synthesis at controlled temperatures (e.g., 120°C for 30 minutes) .

Data Contradiction Note : While ethanol is standard, some protocols report higher yields in acetonitrile due to reduced byproduct formation .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Answer:
Contradictions arise from cell-specific uptake mechanisms or metabolic differences. Strategies include:

  • Dose-Response Validation : Use a wider concentration range (e.g., 0.1–100 μM) and calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Apoptosis Assays : Confirm cytotoxicity mechanisms with annexin V/propidium iodide staining (flow cytometry) to distinguish necrotic vs. apoptotic death .
  • Metabolomic Profiling : Compare cellular metabolite changes (e.g., glycosphingolipid levels) to identify off-target effects .

Q. Table 2: Example Cytotoxicity Data (Analog Compound)

Cell LineIC₅₀ (μM)Assay TypeReference
SK-OV-3 (OVCA)12.3MTT
OVCAR-3 (OVCA)18.7Flow Cytometry

Basic: What structural motifs influence biological activity?

Answer:
Key features include:

  • Thiophene Ring : Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • Tetrahydroquinoline Core : Improves membrane permeability due to partial saturation .
  • N-Phenyl Carboxamide : Modulates solubility and hydrogen-bonding interactions .

Q. Comparison with Analogs :

  • Replacement of thiophen-2-yl with p-chlorophenyl reduces anticancer activity by 40% .

Advanced: How can computational models predict mechanism of action?

Answer:

  • Molecular Docking : Simulate binding to targets (e.g., tubulin or topoisomerase II) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values .

Basic: What in vitro assays are used for anticancer evaluation?

Answer:

  • MTT/Proliferation Assays : Measure metabolic activity post-treatment (48–72 h incubation) .
  • Clonogenic Survival : Assess long-term proliferative capacity after compound removal .
  • Cell Cycle Analysis : Quantify G1/S/G2-M phase arrest via propidium iodide staining (flow cytometry) .

Advanced: Challenges in establishing structure-activity relationships (SAR)?

Answer:

  • Synthetic Complexity : Multi-step synthesis limits rapid analog generation .
  • Biological Variability : Inconsistent assay conditions (e.g., serum concentration in media) skew IC₅₀ comparisons .
  • Lack of Crystallography Data : Absence of co-crystal structures hinders target validation .

Recommendation : Use fragment-based screening to identify minimal pharmacophores before full analog synthesis .

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